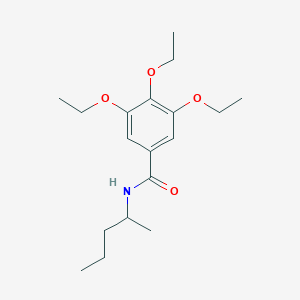![molecular formula C21H25NO2 B308780 N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide](/img/structure/B308780.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide, also known as CYH-33, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various research applications, including the study of biological mechanisms and the development of new drugs. In
Mécanisme D'action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide involves the inhibition of certain enzymes and proteins. Specifically, N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide has been shown to inhibit the activity of protein kinase C and phospholipase C. These enzymes play important roles in various physiological processes, including cellular signaling and regulation of gene expression. Inhibition of these enzymes by N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide may have therapeutic implications for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide have been studied in various experimental models. In vitro studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide inhibits the activity of protein kinase C and phospholipase C, resulting in decreased cell proliferation and increased apoptosis. In vivo studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide in lab experiments is its specificity for certain enzymes and proteins. N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide has been shown to selectively inhibit the activity of protein kinase C and phospholipase C, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide is its potential toxicity. N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide. One area of research is the development of new drugs based on the structure of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide. Modifications to the structure of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide may improve its potency and selectivity, making it a more effective lead compound for drug development.
Another area of research is the study of the role of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide in various physiological processes. Further research is needed to fully understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide and its potential therapeutic implications for the treatment of various diseases.
Overall, N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide is a promising compound that has shown potential in various scientific research applications. Further research is needed to fully explore its potential and develop new drugs based on its structure.
Méthodes De Synthèse
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide involves the reaction of 2-ethoxy-1-naphthoic acid with cyclohexene and ethylamine. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized to ensure a high yield and purity of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide has been studied for its potential use in various scientific research applications. One area of research is the study of biological mechanisms, particularly the role of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide in modulating the activity of certain enzymes and proteins. N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C. This inhibition may have therapeutic implications for the treatment of various diseases, including cancer and inflammation.
Another area of research is the development of new drugs. N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide has been studied for its potential use as a lead compound in the development of new drugs that target specific enzymes and proteins. The structure of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide can be modified to improve its potency and selectivity, making it a promising candidate for drug development.
Propriétés
Nom du produit |
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide |
|---|---|
Formule moléculaire |
C21H25NO2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H25NO2/c1-2-24-19-13-12-17-10-6-7-11-18(17)20(19)21(23)22-15-14-16-8-4-3-5-9-16/h6-8,10-13H,2-5,9,14-15H2,1H3,(H,22,23) |
Clé InChI |
QXBYAGLMAJIKFV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CCCCC3 |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






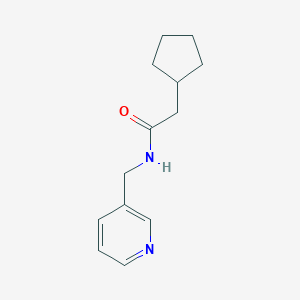
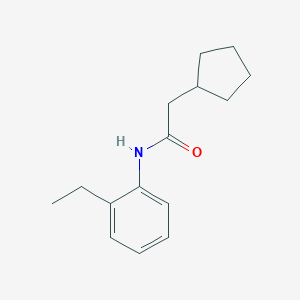
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
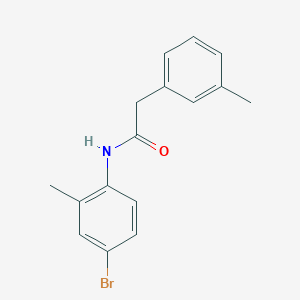

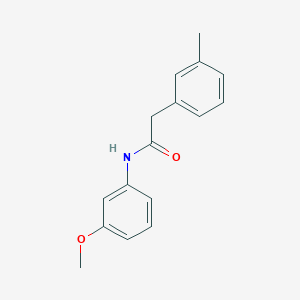

![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)
